molecular formula C15H19NO2 B2476088 3-[4-(azepan-1-yl)phenyl]prop-2-enoic Acid CAS No. 847837-30-3

3-[4-(azepan-1-yl)phenyl]prop-2-enoic Acid

Cat. No. B2476088
CAS RN: 847837-30-3
M. Wt: 245.322
InChI Key: WTNCAFCPWANAPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[4-(azepan-1-yl)phenyl]prop-2-enoic Acid” is a chemical compound with the molecular formula C15H19NO2 . It contains an azepane ring, which is a seven-membered heterocyclic compound with one nitrogen atom, attached to a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring). This is further attached to a prop-2-enoic acid group (also known as acrylic acid group).

properties

IUPAC Name

(E)-3-[4-(azepan-1-yl)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c17-15(18)10-7-13-5-8-14(9-6-13)16-11-3-1-2-4-12-16/h5-10H,1-4,11-12H2,(H,17,18)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNCAFCPWANAPH-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC=C(C=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)C2=CC=C(C=C2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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